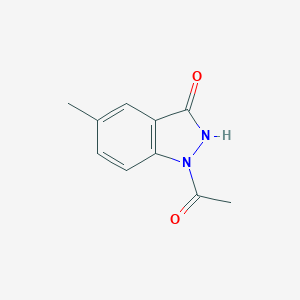
1-Acetyl-5-methyl-1H-indazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5-methyl-1H-indazol-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-5-methyl-1H-indazol-3(2H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
1-Acetyl-5-methyl-1H-indazol-3(2H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been reported to exhibit anti-inflammatory and antioxidant activities. Moreover, this compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Acetyl-5-methyl-1H-indazol-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a building block for the synthesis of various heterocyclic compounds. Moreover, it has been extensively studied for its potential applications in various fields. However, this compound has some limitations for lab experiments. It is relatively unstable and requires careful handling. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 1-Acetyl-5-methyl-1H-indazol-3(2H)-one. One of the most promising directions is the synthesis of novel derivatives with improved biological activities. Moreover, the mechanism of action of this compound needs to be further elucidated to design more targeted experiments. Furthermore, the potential use of this compound as a fluorescent probe for the detection of metal ions needs to be explored further. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases needs to be investigated. Finally, the potential use of this compound in nanotechnology and material science needs to be explored further.
Conclusion:
In conclusion, 1-Acetyl-5-methyl-1H-indazol-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. Moreover, this compound has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of this compound, which could have significant implications in various fields.
Métodos De Síntesis
Several methods have been reported for the synthesis of 1-Acetyl-5-methyl-1H-indazol-3(2H)-one. One of the most common methods involves the reaction of 2-methyl-1-nitrosoindole with acetylacetone in the presence of a base such as sodium methoxide. Another method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate.
Aplicaciones Científicas De Investigación
1-Acetyl-5-methyl-1H-indazol-3(2H)-one has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of various heterocyclic compounds with potential biological activities. This compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
152839-61-7 |
|---|---|
Nombre del producto |
1-Acetyl-5-methyl-1H-indazol-3(2H)-one |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
1-acetyl-5-methyl-2H-indazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)11-12(9)7(2)13/h3-5H,1-2H3,(H,11,14) |
Clave InChI |
FDIUAXHGEFERIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(NC2=O)C(=O)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(NC2=O)C(=O)C |
Sinónimos |
3H-Indazol-3-one, 1-acetyl-1,2-dihydro-5-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



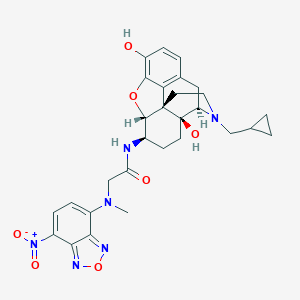
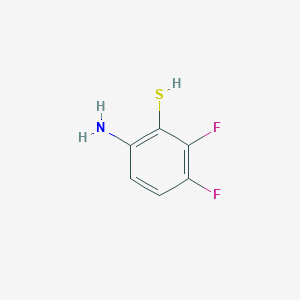
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)
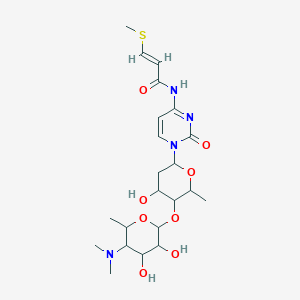
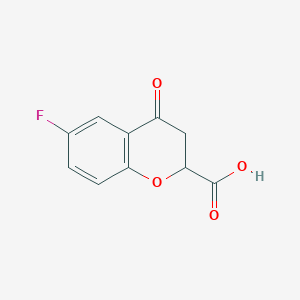
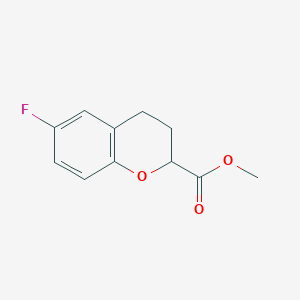
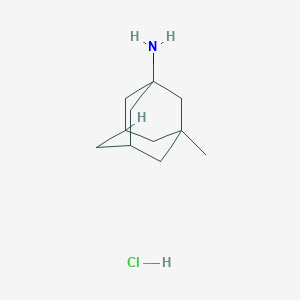
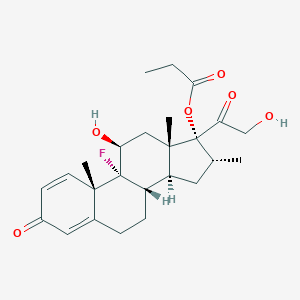

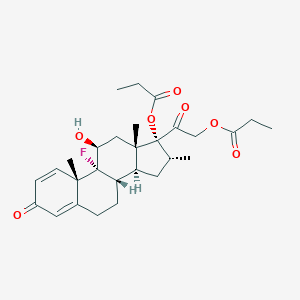
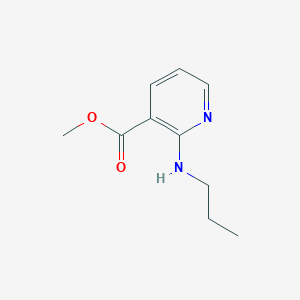
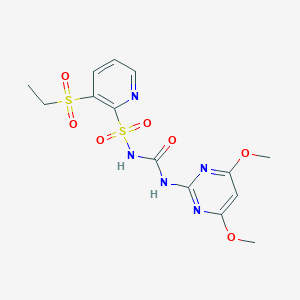
![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)